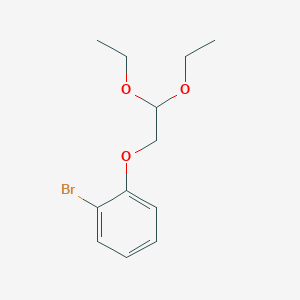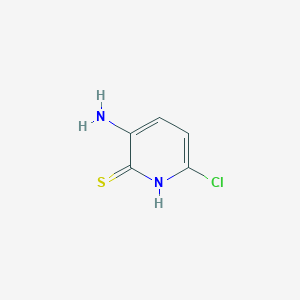
3-amino-6-chloro-1H-pyridine-2-thione
Vue d'ensemble
Description
The compound "3-amino-6-chloro-1H-pyridine-2-thione" is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The structure of the compound suggests the presence of amino (-NH2), chloro (-Cl), and thione (=C=S) functional groups attached to the pyridine ring. This compound is likely to be of interest due to its potential for chemical transformations and biological activity, as indicated by the related research on similar pyridine derivatives.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in the literature. For instance, the synthesis of 4-phenylamino-3-cyanopyridine-2-thione, a compound with a similar pyridine-2-thione core, involves the reaction of cyanothioacetamide with diethyl acetal of dimethylacetamide, followed by transamination and cyclization processes . Although the exact synthesis of "3-amino-6-chloro-1H-pyridine-2-thione" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate chloro and amino substituents at the relevant positions on the pyridine ring.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a six-membered ring with one nitrogen atom. The substitution pattern on the ring is crucial for the chemical reactivity and biological properties of these compounds. The presence of electron-donating amino groups and electron-withdrawing thione or cyano groups can significantly influence the electronic distribution within the molecule, which in turn affects its reactivity .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including cycloadditions, ring transformations, and alkylation reactions. For example, 3-amino-5-chloro-2(1H)-pyrazinones can undergo Diels-Alder reactions followed by ring transformations to yield different pyridinone systems . Similarly, 4-phenylamino-3-cyanopyridine-2-thiones can be alkylated to produce thieno[2,3-b]pyridines through Torp-Ziegler cyclization . These reactions demonstrate the versatility of pyridine derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives like "3-amino-6-chloro-1H-pyridine-2-thione" are influenced by their functional groups. The amino group is basic and can participate in hydrogen bonding, while the thione group is polar and can contribute to the compound's overall dipole moment. The chloro substituent is electron-withdrawing, which can affect the acidity of adjacent hydrogen atoms. The solubility, boiling point, and melting point of such compounds are determined by their molecular structure and substituents. Although the specific properties of "3-amino-6-chloro-1H-pyridine-2-thione" are not provided, related compounds have been synthesized and characterized using techniques such as 1H NMR spectroscopy .
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
3-Amino-6-chloro-1H-pyridine-2-thione has been utilized in various chemical synthesis processes, leading to the development of new compounds with potential applications in different fields. Notable research includes:
Synthesis of Central Nervous System Depressants
Research by Okafor, Steenberg, and Buckley (1982) demonstrated the use of 3-amino-pyridine-2-thiones in synthesizing open azaphenothiazines, compounds showing central nervous system depressant activities (Okafor, Steenberg, & Buckley, 1982).
Heterocyclic Synthesis for Bicycles and Polycycles
A study by Abu-Shanab et al. (2006) utilized β-aminocrotononitrile with pyridine-2(1H)-thione to synthesize polysubstituted pyridines, leading to the development of various bicycles and polycycles (Abu-Shanab, Hessen, Gaber, & Mousa, 2006).
Creation of Novel Chlorinated Derivatives
Moshchitskii, Sologub, and Ivashchenko (1968) explored the chlorination of α,α′-aminopicoline, leading to the formation of new chloro-substituted derivatives of pyridine, including 6-amino-3, 5-dichloropicoline-2 (Moshchitskii, Sologub, & Ivashchenko, 1968).
Pharmacological and Biological Research
The compound has also been involved in studies aiming to develop pharmacologically active substances:
Development of Antimicrobial Compounds
Bakhite et al. (2002) conducted a study that synthesized new thienopyridines, pyridothienopyrimidines, and pyridothienotriazines, some of which exhibited antimicrobial activities (Bakhite, Abdel-rahman, Mohamed, & Thabet, 2002).
Formation of N-(2-chloroacetyl)-α-amino acids
Fedorov, Shestopalov, and Belyakov (2003) explored reactions involving N-(2-chloroacetyl)-α-amino acids and 3-cyanopyridine-2(1H)-thiones, leading to the formation of novel compounds that could have potential biological applications (Fedorov, Shestopalov, & Belyakov, 2003).
Crystallographic and Structural Studies
Structural analysis of derivatives and related compounds is also a significant aspect of research:
- Crystal Structure Analysis: Kelman et al. (2003) performed structural studies on N-2-(6-aminopyridine)-N'-arylthioureas, providing insights into the molecular configurations and interactions within these compounds (Kelman, Claborn, Kaminsky, Goldberg, Li, & West, 2003).
Propriétés
IUPAC Name |
3-amino-6-chloro-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGLTFMKPYVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-chloro-1H-pyridine-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3034923.png)
![2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3034925.png)
![[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate](/img/structure/B3034926.png)
![3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034927.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3034931.png)
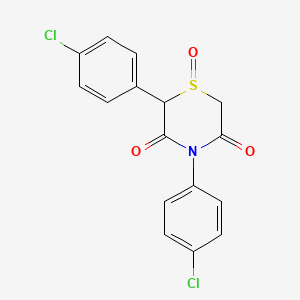
![2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B3034933.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3034934.png)
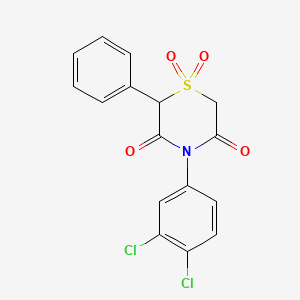
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B3034937.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3034940.png)
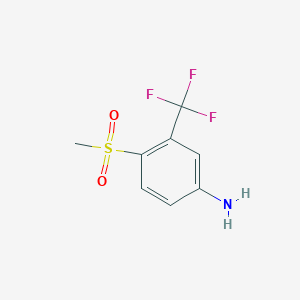
![[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3034944.png)
